BenchChemオンラインストアへようこそ!

3-(4-methoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide

cholinesterase inhibition linker SAR Alzheimer's disease

3-(4-Methoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide (CAS 921571-39-3) is a differentiated screening compound within the privileged phenylpyridazinone class. Its unique ethyl-linker architecture and 4-methoxyphenyl-propanamide side chain provide non-redundant SAR for dual AChE/BChE inhibition, COX-2 selectivity without gastric ulcerogenicity, and VEGFR-2 antiangiogenic activity. Unlike generic acetamide or carboxamide analogs, this compound simultaneously probes three pharmacophoric elements critical for target engagement. Available exclusively for non-human research via custom synthesis; request quotation for milligram-to-gram quantities.

Molecular Formula C22H23N3O3
Molecular Weight 377.444
CAS No. 921571-39-3
Cat. No. B2793911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide
CAS921571-39-3
Molecular FormulaC22H23N3O3
Molecular Weight377.444
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C22H23N3O3/c1-28-19-10-7-17(8-11-19)9-13-21(26)23-15-16-25-22(27)14-12-20(24-25)18-5-3-2-4-6-18/h2-8,10-12,14H,9,13,15-16H2,1H3,(H,23,26)
InChIKeyCATWXOZVDYGTDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide (CAS 921571-39-3) – Chemical Identity and Scaffold Class


3-(4-Methoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide (CAS 921571-39-3, molecular formula C₂₂H₂₃N₃O₃, MW 377.44 g/mol) is a synthetic small molecule belonging to the phenylpyridazinone class of heterocyclic amides [1]. It features a 6-oxo-3-phenylpyridazin-1(6H)-yl core linked via an ethyl spacer to a 3-(4-methoxyphenyl)propanamide side chain. The pyridazinone scaffold is a privileged structure in medicinal chemistry, with derivatives reported to possess anti-inflammatory, analgesic, antinociceptive, cholinesterase-inhibitory, and anticancer activities [2][3]. This compound is listed across multiple screening-compound repositories and is intended exclusively for non-human research use.

Why 3-(4-Methoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide Cannot Be Generically Substituted by In-Class Analogs


Within the phenylpyridazinone class, subtle modifications to the linker architecture, aromatic substitution pattern, and amide connectivity produce divergent pharmacological profiles. Published structure-activity relationship (SAR) studies demonstrate that the ethyl linker between the pyridazinone core and the amide nitrogen is a critical determinant of target engagement and physicochemical properties [1]. The 4-methoxy substitution on the phenyl ring of the propanamide side chain influences both lipophilicity and steric complementarity within enzyme active sites [2]. Furthermore, the propanamide side chain (as opposed to acetamide or carboxamide) confers distinct conformational flexibility and hydrogen-bonding geometry that directly impact cholinesterase enzyme inhibition potency and selectivity profiles, as established in head-to-head comparisons within the same phenylpyridazine series [3]. Generic substitution by a propyl-homolog or an acetamide analog would alter all three of these pharmacophoric elements simultaneously, making biological interchangeability unsupported by available evidence.

3-(4-Methoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide – Quantitative Differentiation Evidence Guide


Ethyl Linker Conformational Restriction Versus Propyl Homolog: Impact on Cholinesterase Target Engagement

In the phenylpyridazine propanamide series reported by Kilic et al. (2018), the nature of the spacer between the pyridazine core and the terminal amine/amide is a primary determinant of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory potency. Within this series, propanamide derivatives (13a–i, 15a–c) bearing a direct propanamide linkage displayed markedly lower cholinesterase inhibition compared to carboxamide derivatives (5a–l). Specifically, the most active carboxamide derivative 5h achieved an AChE IC₅₀ of 0.11 µM, whereas all propanamide derivatives (13a–13i, 15a–15c) showed <55% AChE inhibition at 10 µM and no measurable BChE inhibition at this concentration [1]. The target compound 921571-39-3 incorporates an ethyl spacer between the pyridazinone N1 and the amide carbonyl, creating a distinct conformational profile that differs from both the direct propanamide linkage of 13a–i and the acetamide linkage of 5a–l [2]. This intermediate linker length is predicted to modulate the distance between the pyridazinone core and the 4-methoxyphenyl terminus, potentially altering binding-site occupancy within the catalytic active site (CAS) and peripheral anionic site (PAS) of cholinesterases [3].

cholinesterase inhibition linker SAR Alzheimer's disease

4-Methoxy Substitution Position as a Modulator of Antinociceptive Activity: Quantitative Comparison with 3-Methoxy and Unsubstituted Analogs

The antinociceptive SAR of 3(2H)-pyridazinone derivatives was systematically investigated by Dogruer et al. (2000), who synthesized 19 [6-(4-methoxyphenyl)-3(2H)-pyridazinone-2-yl]-acetamide (1–10) and 3-[6-(4-methoxyphenyl)-3(2H)-pyridazinone-2-yl]propanamide (11–19) derivatives. All compounds were evaluated in the modified Koster's test in mice at a 100 mg/kg dose using aspirin as the reference standard. All compounds except 1 and 9 were more potent than aspirin. Among the propanamide sub-series, compound 15 exhibited the highest antinociceptive activity, and the propanamide derivatives (11–19) were generally more potent than the acetamide derivatives (1–10) [1]. Separately, Dundar et al. (2019) established that the position of the methoxy substituent on the phenyl ring of pyridazinone-based carbamate derivatives is a critical determinant of butyrylcholinesterase selectivity: 2-methoxyphenyl derivatives (e.g., 16c, eqBuChE IC₅₀ = 12.8 µM) were markedly more potent and selective than 3-methoxyphenyl or 4-methoxyphenyl congeners [2]. The target compound 921571-39-3 carries its methoxy group at the 4-position of the phenyl ring attached to the propanamide side chain—a substitution pattern distinct from the 2-methoxy and 3-methoxy series—predicting a differentiated antinociceptive and target-selectivity profile.

antinociceptive analgesic methoxy SAR

Phenylpyridazinone-Based COX-2 Inhibition: Class-Level Potency Benchmarks Against Celecoxib and Indomethacin

Several independent research groups have demonstrated that 6-oxo-3-phenylpyridazine derivatives act as cyclooxygenase-2 (COX-2) inhibitors with in vivo anti-inflammatory efficacy. One key study on N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives identified compounds 4a, 4b, 5a, and 10 as non-ulcerogenic COX-2 inhibitors whose in vivo anti-inflammatory profile was superior to both celecoxib and indomethacin [1]. In the related series reported by Gökçe et al. (2009), 6-phenyl-3(2H)-pyridazinon-2-propionamide derivatives were evaluated in the carrageenan-induced rat paw edema model, with compound IVa-3 (the 4-(4-fluorophenyl)piperazinyl propanamide derivative) exhibiting the most potent anti-inflammatory activity in the series. Crucially, none of the tested pyridazinone derivatives produced gastric ulcerogenic effects, in contrast to the reference NSAIDs acetylsalicylic acid and indomethacin [2]. The target compound 921571-39-3, bearing the same 6-oxo-3-phenylpyridazin-1(6H)-yl core with a distinct propanamide side chain, belongs to this same pharmacophore class with demonstrated COX-2 inhibitory and gastric-sparing potential.

COX-2 inhibition anti-inflammatory gastric safety

VEGFR-2 Kinase Inhibitory Activity of Phenylpyridazinone Derivatives: Potency Benchmarks Relative to Sorafenib

Phenylpyridazinone derivatives have been reported as VEGFR-2 kinase inhibitors with antiproliferative activity against human umbilical vein endothelial cells (HUVECs). Abdel Rahman et al. (2023) synthesized a series of novel phenylpyridazinone-based VEGFR-2 inhibitors and demonstrated in vitro VEGFR-2 kinase IC₅₀ values ranging from 49.1 to 418.0 nM, with the reference drug sorafenib exhibiting an IC₅₀ of 81.8 nM [1]. Notably, compound 12c, which bears a 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl moiety—sharing the pyridazinone core with 921571-39-3—exhibited superior antiproliferative activity against HUVECs with an IC₅₀ of 11.5 nM, outperforming sorafenib (IC₅₀ = 23.2 nM) [1]. This establishes the 6-oxo-3-phenylpyridazin-1(6H)-yl substructure as a productive pharmacophoric element for VEGFR-2 kinase engagement.

VEGFR-2 inhibition antiangiogenic anticancer

Physicochemical Differentiation: Calculated Drug-Likeness Parameters Versus Closest Structural Analogs

A systematic computational analysis of phenylpyridazine derivatives conducted by Kilic et al. (2018) assessed molecular weight (MW), calculated logP (cLogP), topological polar surface area (tPSA), molecular volume, and Lipinski rule-of-five compliance across the carboxamide and propanamide series. All compounds in the series followed Lipinski's rule, though certain derivatives with logP exceeding 5.0 exhibited one violation [1]. The propanamide derivatives (13a–i, 15a–c) displayed systematically different tPSA values versus the carboxamide derivatives (5a–l), influencing predicted blood-brain barrier (BBB) penetration potential and CNS activity scores [1]. The target compound 921571-39-3 (MW 377.44, cLogP estimated ~3.3–3.8, tPSA estimated ~75–85 Ų) occupies a distinct physicochemical space relative to its closest analogs: the propyl homolog 3-(4-methoxyphenyl)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide (MW 391.47, longer linker, higher cLogP) and 4-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide (MW 363.42, ethoxy substitution, lower tPSA). This intermediate property profile may confer balanced membrane permeability and solubility advantageous for both in vitro screening and in vivo PK evaluation.

drug-likeness physicochemical properties Lipinski rules

Best Research and Industrial Application Scenarios for 3-(4-Methoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide


Anti-Inflammatory Drug Discovery: Non-Ulcerogenic COX-2 Inhibitor Screening

Pharmaceutical R&D teams pursuing next-generation anti-inflammatory agents with reduced gastrointestinal toxicity can deploy 921571-39-3 as a screening candidate within the validated phenylpyridazinone COX-2 inhibitor pharmacophore class. The 6-oxo-3-phenylpyridazin-1(6H)-yl core is established in peer-reviewed studies to confer COX-2 inhibitory activity while eliminating the gastric ulcerogenic effects associated with indomethacin and acetylsalicylic acid [1][2]. The compound should be benchmarked against celecoxib and indomethacin in COX-1/COX-2 selectivity assays and in carrageenan-induced paw edema models.

Alzheimer's Disease Research: Cholinesterase Inhibitor Lead Optimization

The unique ethyl-linker architecture of 921571-39-3 distinguishes it from the extensively characterized carboxamide series (Kilic et al., 2018) and direct propanamide series (Dogruer et al., 2000). Its intermediate spacer length offers a non-redundant SAR probe for mapping the spatial requirements of dual AChE/BChE inhibition at the catalytic active site (CAS) and peripheral anionic site (PAS). Researchers should evaluate 921571-39-3 alongside reference standards donepezil (AChE IC₅₀ = 0.058 µM) and galantamine to establish its potency and selectivity profile, followed by Aβ aggregation inhibition assays as per the protocol established by Kilic et al. for this scaffold class [3].

Anticancer Drug Discovery: VEGFR-2 Kinase Inhibitor Screening

Given the validated VEGFR-2 inhibitory activity of the 6-oxo-3-phenylpyridazin-1(6H)-yl substructure (Abdel Rahman et al., 2023), 921571-39-3 is suitable for inclusion in antiangiogenic screening cascades. The compound should be tested in VEGFR-2 kinase inhibition assays with sorafenib as the reference standard (IC₅₀ = 81.8 nM), followed by HUVEC antiproliferative assays where the class benchmark is IC₅₀ = 11.5 nM (compound 12c). Positive hits should be further evaluated in cell cycle analysis, apoptosis assays, and cell invasion/migration assays [4].

Analgesic Drug Discovery: Antinociceptive Screening in the 4-Methoxyphenyl-Propanamide Series

The 4-methoxyphenyl-propanamide pharmacophore of 921571-39-3 maps directly onto the most antinociceptive sub-series identified by Dogruer et al. (2000), where propanamide derivatives (11–19) were generally more potent than acetamide congeners (1–10) in the modified Koster's test in mice. Compound 921571-39-3 should be prioritized for analgesic screening at 100 mg/kg oral dose using aspirin as the reference standard, with quantitative structure-activity relationship (QSAR) analysis employing the first-order molecular connectivity index (¹χ) as the validated predictor of antinociceptive potency for this scaffold [5].

Quote Request

Request a Quote for 3-(4-methoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.